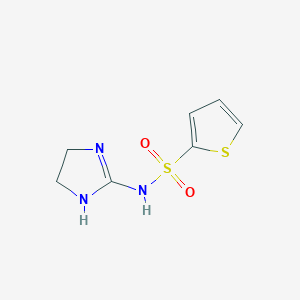

N-(4,5-dihydro-1H-imidazol-2-yl)thiophene-2-sulfonamide

Descripción

N-(4,5-Dihydro-1H-imidazol-2-yl)thiophene-2-sulfonamide (CAS: 748137-17-9) is a sulfonamide derivative featuring a thiophene ring linked to a 4,5-dihydro-1H-imidazol-2-yl (imidazoline) group. Its molecular formula is C₇H₉N₃O₂S₂, with a molecular weight of 231.30 g/mol . The compound’s structure combines a sulfur-containing heterocycle (thiophene) with a sulfonamide moiety, a configuration often associated with diverse pharmacological activities, including antimicrobial, antitrypanosomal, and enzyme inhibitory properties.

Propiedades

IUPAC Name |

N-(4,5-dihydro-1H-imidazol-2-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S2/c11-14(12,6-2-1-5-13-6)10-7-8-3-4-9-7/h1-2,5H,3-4H2,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFYUQWUGBNLGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NS(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)thiophene-2-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene sulfonyl chloride with an imidazole derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(4,5-dihydro-1H-imidazol-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted sulfonamides.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(4,5-dihydro-1H-imidazol-2-yl)thiophene-2-sulfonamide derivatives. For instance, compounds derived from this structure have shown significant cytotoxic activity against various human cancer cell lines. One notable study demonstrated that certain derivatives inhibited the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC50 values ranging from 2.38 to 3.77 μM . The structure-activity relationship (SAR) indicated that modifications to the sulfonamide group could enhance selectivity and potency against specific cancer types.

Inhibition of Carbonic Anhydrases

Another significant application of thiophene-sulfonamide derivatives, including this compound, is their role as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII. Research has shown that these compounds exhibit medium to high inhibition constants (KIs), with some derivatives demonstrating low nanomolar affinity for hCA II, making them potential candidates for treating conditions like glaucoma and hypertension . The binding interactions were elucidated through X-ray crystallography, revealing critical hydrophobic interactions that contribute to their inhibitory efficacy.

Structural Insights and Synthesis

The synthesis of this compound involves several steps, beginning with the reaction of 2-chloro-4,5-dihydro-1H-imidazole with arylhydrazinecarbonitriles to form imidazo-triazole derivatives . Subsequent reactions yield sulfonamides which are characterized using IR and NMR spectroscopy to confirm their structures.

| Compound | Structure | IC50 (μM) | Target |

|---|---|---|---|

| 5l | 5l Structure | 3.77 | SISO |

| 5m | 5m Structure | 2.38 | RT-112 |

| 9 | 9 Structure | 7.7 | hCA II |

Cytotoxicity Testing

In vitro cytotoxicity testing has been performed on a panel of human cancer cell lines, revealing that certain derivatives of this compound induce apoptosis selectively in specific cell types . For example, compound 5m was noted for its selectivity towards the SISO cell line.

Structure-Based Drug Design

The insights gained from the binding modes of these compounds with hCA II can inform structure-based drug design efforts aimed at developing more effective inhibitors with improved pharmacokinetic profiles . The favorable interactions observed in crystal structures suggest avenues for further optimization.

Mecanismo De Acción

The mechanism of action of N-(4,5-dihydro-1H-imidazol-2-yl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the sulfonamide group can form strong interactions with biological targets .

Comparación Con Compuestos Similares

The following analysis compares N-(4,5-dihydro-1H-imidazol-2-yl)thiophene-2-sulfonamide with structurally or functionally related compounds, focusing on pharmacological targets, structural variations, and structure-activity relationships (SAR).

Adrenergic Receptor Agonists for Stress Urinary Incontinence (SUI)

Several imidazoline-containing sulfonamides and sulfonamide analogs have been developed as α₁-adrenergic receptor agonists for SUI therapy:

Key Insights :

- The imidazoline group is critical for receptor binding in SUI therapeutics.

- Substitutions on the aromatic ring (e.g., chloro, methoxy) influence subtype selectivity. The target compound’s thiophene ring may alter pharmacokinetics compared to naphthalene or benzene cores .

Antiparasitic Agents

Imidazoline derivatives are prominent in antiparasitic drug development:

Key Insights :

- The imidazoline group enhances trypanocidal activity.

- Electron-withdrawing groups (e.g., chloro) improve potency. The target compound’s thiophene ring may offer metabolic stability over benzamide cores .

Cytotoxic and Enzyme-Targeting Derivatives

Imidazoline-containing heterocycles show promise in oncology and enzyme inhibition:

Key Insights :

- Sulfonamide groups improve solubility and target engagement.

- Aryl substitutions on pyridazinones modulate cytotoxicity. The target compound’s thiophene core could influence DNA intercalation or enzyme inhibition .

Structural Analogs with Sulfonamide Variations

Key Insights :

- Fused-ring systems (e.g., thienopyridine) enhance planarity and target affinity.

- The target compound’s simplicity could offer advantages in synthesis and optimization .

Actividad Biológica

N-(4,5-dihydro-1H-imidazol-2-yl)thiophene-2-sulfonamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiophene ring fused with a 4,5-dihydro-1H-imidazole moiety, which contributes to its unique chemical properties. The synthesis typically involves the condensation of thiophene derivatives with imidazole precursors under acidic conditions, leading to the formation of sulfonamide derivatives.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5l | SISO | 2.38 | Induces apoptosis |

| 5m | RT-112 | 3.77 | Cell cycle arrest |

These compounds were tested on cervical cancer (SISO) and bladder cancer (RT-112) cell lines, demonstrating that certain derivatives effectively inhibit cell growth through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

In addition to antitumor properties, this compound has been evaluated for its antimicrobial efficacy. A study reported that derivatives exhibited notable activity against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer properties of this compound revealed that it selectively inhibits cancer cell proliferation while sparing normal cells. The study employed flow cytometry to assess apoptosis levels in treated cells. Results indicated that increasing concentrations of the compound led to a significant rise in early and late apoptotic cells .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, several derivatives were synthesized and tested against a panel of bacterial strains. The results demonstrated that this compound exhibited potent bactericidal effects, particularly against resistant strains of bacteria .

The biological activity of this compound appears to be linked to its ability to interact with specific molecular targets within cells. For example:

- Antitumor Mechanism : The compound induces apoptosis by activating intrinsic pathways associated with mitochondrial dysfunction and caspase activation.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and function, leading to cell lysis.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4,5-dihydro-1H-imidazol-2-yl)thiophene-2-sulfonamide?

Methodological Answer:

The compound can be synthesized via multi-step procedures involving cyclocondensation or substitution reactions. A common approach involves reacting thiophene-2-sulfonyl chloride with a pre-functionalized 4,5-dihydroimidazole precursor. For imidazole ring formation, cyclization of thiourea derivatives with α,β-diketones or aldehydes under acidic conditions is effective. Solvent choice (e.g., ethanol or DMF) and catalysts like ammonium acetate are critical for regioselectivity and yield optimization. Similar routes are documented for structurally related imidazole derivatives .

Basic: What analytical techniques are essential for confirming the compound’s identity and purity?

Methodological Answer:

Use a combination of:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and imidazole ring integrity.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- HPLC with UV detection (λ ~250–280 nm) to assess purity (>95%).

- Single-crystal X-ray diffraction (if crystals are obtainable) for unambiguous structural determination, as demonstrated in analogous imidazole-thiophene systems .

Basic: What safety protocols should be followed given limited toxicity data?

Methodological Answer:

Due to incomplete toxicological characterization, handle the compound under fume hoods with PPE (gloves, lab coat, goggles). Avoid inhalation, skin contact, or ingestion. Store in sealed containers at 2–8°C. Refer to safety data sheets (SDS) for acute toxicity (Category 4 for oral/dermal/inhalation routes) and prioritize waste disposal via incineration .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection : Use a high-resolution diffractometer (Mo/Kα radiation) to collect intensity data at low temperatures (~120 K) to minimize disorder.

- Structure Solution : Employ direct methods (e.g., SHELXT ) for phase determination.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bond modeling. For disordered groups (e.g., chlorophenyl rings), use split-site refinement with occupancy constraints.

- Validation : Analyze residual density maps and R-factor convergence (target: R < 0.08). Tools like ORTEP-3 visualize thermal ellipsoids and hydrogen bonding networks .

Advanced: How can researchers evaluate its α1A-adrenoceptor agonist activity?

Methodological Answer:

- In Vitro Assays :

- Ex Vivo Models : Assess vasoconstriction in isolated mesenteric arteries (EC50 comparison with phenylephrine) .

Advanced: How to address low solubility in pharmacological testing?

Methodological Answer:

- Salt Formation : Convert to hydrobromide salts (e.g., A61603 hydrobromide) to enhance aqueous solubility .

- Co-Crystallization : Use co-formers (e.g., 4-aminobenzoate) to stabilize polymorphs with improved dissolution rates .

- Structural Analog Design : Introduce hydrophilic groups (e.g., hydroxyl or methoxy) on the thiophene ring while maintaining receptor affinity .

Advanced: What strategies improve bioactivity through structure-activity relationship (SAR) studies?

Methodological Answer:

- Imidazole Modifications : Replace dihydroimidazole with pyrazole or triazole rings to modulate receptor selectivity.

- Thiophene Functionalization : Introduce electron-withdrawing groups (e.g., sulfonamide) at the 2-position to enhance binding to hydrophobic receptor pockets.

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with α1A-adrenoceptor residues (e.g., Asp106, Phe288) .

Advanced: How to analyze hydrogen bonding patterns in the crystal lattice?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., N—H⋯N as D, C—H⋯Cl as C) and identify supramolecular motifs (e.g., helical chains or layers) .

- SHELX Constraints : Refine H-atom positions using riding models and validate geometry with PLATON or Mercury.

- Thermal Motion Analysis : Compare isotropic displacement parameters (Ueq) to distinguish static disorder from dynamic motion .

Advanced: How to resolve contradictions in crystallographic refinement?

Methodological Answer:

- Disordered Regions : Apply restraints (e.g., SIMU/DELU in SHELXL) to stabilize overlapping atoms.

- Twinned Data : Use TWINABS for scaling and HKLF5 for refinement in cases of non-merohedral twinning.

- Validation Tools : Cross-check with CheckCIF to flag outliers (e.g., bond lengths, angles) and refine using alternative software (e.g., OLEX2 ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.